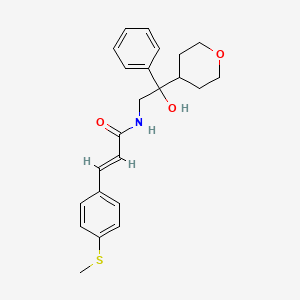

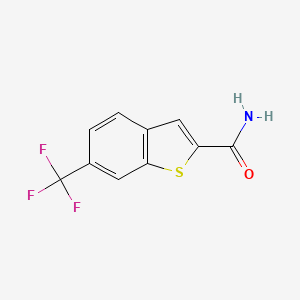

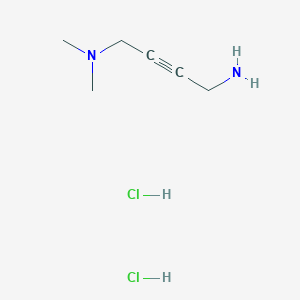

![molecular formula C17H15F2NO4S B2360499 methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1564076-46-5](/img/structure/B2360499.png)

methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate, also known as DFMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMSA is a member of the sulfonyl acrylate family of compounds, which are known for their ability to inhibit enzymes that play critical roles in various biochemical pathways.

Scientific Research Applications

Hydrophobic Surface Coatings

Fluorinated acrylate emulsions, including those with methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate, are extensively applied in creating hydrophobic surface coatings. These emulsions, when formulated with amphiphilic sulfonyl macro emulsifiers, demonstrate superior properties such as high monomer conversion, small particle size, and excellent stability. They are particularly effective in water repellent applications due to their extreme low surface energy and outstanding hydrophobicity, attributed to the high content of fluorinated chains (Yin, Song, Liang, Zhang, Fang, Zhu, & Zhu, 2017).

Wetting Performance on Substrates

Fluorinated polymers, synthesized from monomers like methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate, exhibit exceptional super wetting performance on diverse substrates. These polymers, with short perfluorobutyl side chains, show stable low surface energy and dynamic water- and oil-repellent properties. This is due to the synergetic effect of amorphous fluorinated side chains and crystalline hydrocarbon pendant groups, making them suitable for nonstick and self-cleaning applications (Jiang, Zhang, Wang, Zhang, Zhan, & Chen, 2016).

Synthesis of 3,3-Diphenyl-3H-Pyrazoles

In the field of organic synthesis, methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is involved in reactions leading to the formation of 3,3-diphenyl-3H-pyrazoles. These reactions demonstrate the compound's role as an intermediate in producing compounds with potential pharmaceutical applications (Vasin, Razin, Bezrukova, Korovin, Petrov, & Somov, 2015).

Surface Properties of Polyacrylates

Studies on the surface properties of polyacrylates containing short fluorocarbon side chains, including those derived from methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate, reveal their potential for application in environmentally friendly substitutes for polymers with long perfluoroalkyl groups. These studies focus on the role of the main chain and spacer group in determining the surface properties, contributing to advancements in materials science (Wang, Zhang, Zhan, & Chen, 2010).

properties

IUPAC Name |

methyl (Z)-3-(3,4-difluoroanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4S/c1-11-3-6-13(7-4-11)25(22,23)16(17(21)24-2)10-20-12-5-8-14(18)15(19)9-12/h3-10,20H,1-2H3/b16-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMJPDWXSMSCTJ-YBEGLDIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)F)F)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

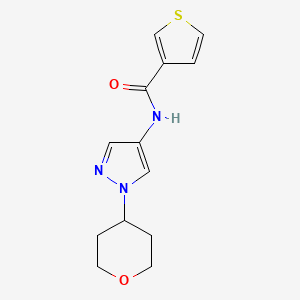

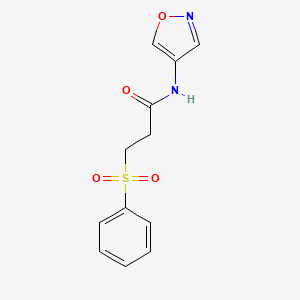

![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)

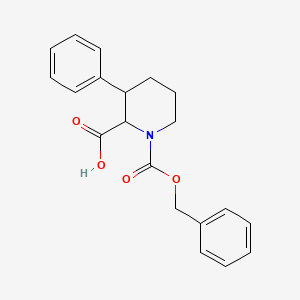

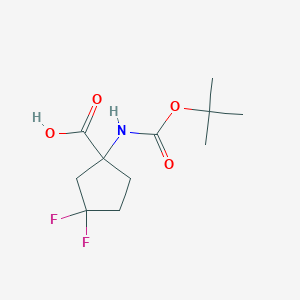

![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)

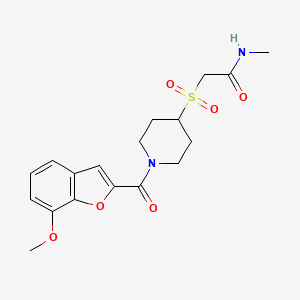

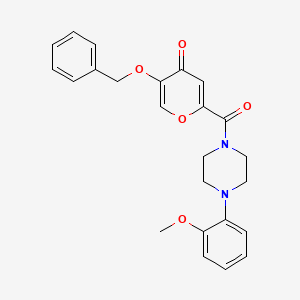

![(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2360431.png)